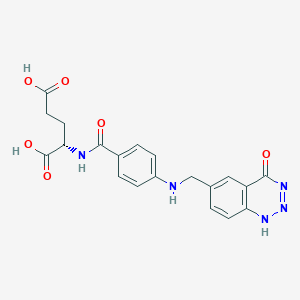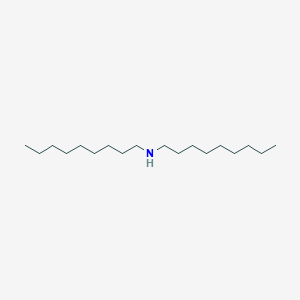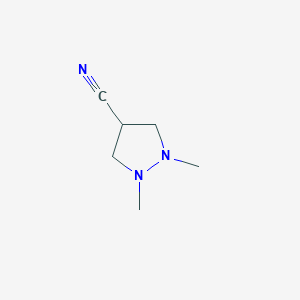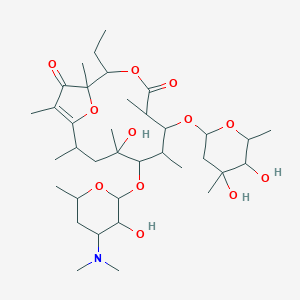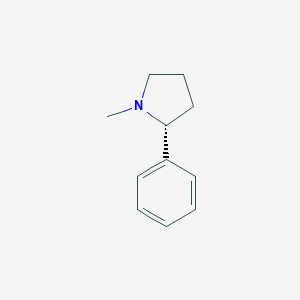
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol, also known as MDPH, is a chemical compound that has gained significant attention in scientific research due to its potential as a reagent for organic synthesis and as a building block for drug discovery.
Mechanism Of Action
The mechanism of action of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is not well understood. However, it is believed that the compound may act as a reactive intermediate in organic reactions, leading to the formation of new compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is its versatility as a reagent for organic synthesis. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for drug discovery and development.
However, one of the limitations of using (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is its cost. The compound is relatively expensive, which may limit its use in some research studies.
Future Directions
There are several future directions for the use of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol in scientific research. One potential direction is the development of new synthetic routes for the compound, which could lead to a reduction in cost and increased accessibility. Another potential direction is the use of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol as a building block for the synthesis of new drugs with potential therapeutic benefits.
Conclusion:
In conclusion, (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is a valuable tool for scientific research, particularly in the field of organic synthesis and drug discovery. While there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and is not expected to cause any significant adverse effects. With continued research and development, (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol has the potential to make significant contributions to the field of medicinal chemistry.
Synthesis Methods
The synthesis of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol involves the reaction of 2-methyl-2-propanol with formaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained as a colorless liquid with a boiling point of 120-122 °C.
Scientific Research Applications
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol has been used in various scientific research studies, including as a reagent for organic synthesis. It has been used as a building block for the synthesis of various compounds, including antiviral and anticancer agents.
properties
CAS RN |
145194-86-1 |
|---|---|
Product Name |
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2-methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(3)10-5-7(4-9)11-8/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
CFTNVWBZJMPURE-UHFFFAOYSA-N |
SMILES |
CC(C)C1(OCC(O1)CO)C |
Canonical SMILES |
CC(C)C1(OCC(O1)CO)C |
synonyms |
1,3-Dioxolane-4-methanol,2-methyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



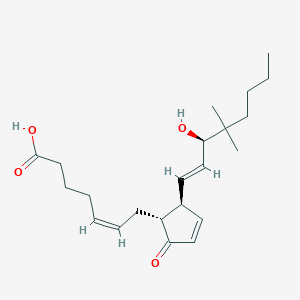

![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)

